4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
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Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylbenzenesulfonamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the sulfonamide group attaches to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the inhibition of specific enzymes, such as liver alcohol dehydrogenase.
Materials Science: It is utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.
N-methylbenzenesulfonamide: Another precursor used in the synthesis.
Other Substituted Pyrazoles: Compounds with different substituents on the pyrazole ring, such as 4-chloro-1H-pyrazole or 4-iodo-1H-pyrazole.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonamide group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-12-17(15,16)10-4-2-9(3-5-10)14-7-8(11)6-13-14/h2-7,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCNMHICQSIDTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675294 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-99-4 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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